molecular formula C8H7F2N3O B2546681 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine CAS No. 2198643-87-5

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine

货号: B2546681
CAS 编号: 2198643-87-5
分子量: 199.161
InChI 键: XMOMJUVDGFBIAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine (CAS 2198643-87-5) is a chemical compound with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol. This molecule features the imidazo[1,2-b]pyridazine scaffold, which is recognized in medicinal chemistry as a privileged structure for designing bioactive molecules . This scaffold is isosteric to other fused bicyclic heterocycles and is frequently explored in drug discovery for its potential to interact with various biological targets . The primary research value of this compound lies in its role as a building block for the development of novel therapeutic agents. The imidazo[1,2-b]pyridazine core is a versatile template in the discovery of kinase inhibitors . For instance, derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2) pseudokinase domain (JH2), a promising target for the treatment of autoimmune and inflammatory diseases such as psoriasis and arthritis . The 6-position of the imidazo[1,2-b]pyridazine ring, which in this compound is modified with a 2,2-difluoroethoxy group, is a key site for structural diversification to optimize properties like binding affinity, metabolic stability, and cellular permeability . Beyond kinase inhibition, this scaffold is also being investigated for a wide range of applications, including as therapeutics for neglected tropical diseases like eumycetoma , and as radiotracers for imaging β-amyloid plaques in Alzheimer's disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet for proper handling, storage, and disposal information.

属性

IUPAC Name

6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOMJUVDGFBIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor.

    Introduction of the 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and scalable catalysts .

科学研究应用

Cancer Therapy

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit selective inhibition of certain kinases associated with cancer progression. For instance, studies have shown that these compounds can inhibit DYRK1A kinase, which is implicated in various cancers and neurological disorders. The selective inhibition of DYRK1A could lead to novel treatments for cancer and Type 2 diabetes by modulating cellular signaling pathways related to cell proliferation and survival .

Neurodegenerative Diseases

Imidazo[1,2-b]pyridazines have been evaluated for their binding affinity to amyloid plaques associated with Alzheimer's disease. A series of derivatives were synthesized and tested for their ability to bind synthetic aggregates of Aβ1−40, with some compounds demonstrating high binding affinities (as low as 11 nM). This suggests potential use in developing positron emission tomography (PET) imaging agents for early detection of Alzheimer's disease .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated that certain imidazo[1,2-b]pyridazine derivatives possess significant activity against Mycobacterium tuberculosis and other resistant pathogens. The structure-activity relationship studies indicate that modifications at specific positions on the imidazo ring can enhance antimicrobial efficacy .

Case Study: DYRK Kinase Inhibition

A study focused on the optimization of imidazo[1,2-b]pyridazine derivatives revealed that compound 17 exhibited potent inhibition of DYRK1A with selectivity over other kinases. The binding mode was elucidated through X-ray crystallography, leading to the design of compound 29 with improved selectivity .

CompoundInhibition ActivitySelectivityReference
Compound 17Potent DYRK1A inhibitorHigh
Compound 29Improved selectivityHigher than Compound 17

Case Study: Amyloid Plaque Imaging

In another study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and screened for their ability to bind amyloid plaques. The most promising compound showed a Ki value of 11 nM, indicating strong potential for use in PET imaging applications .

CompoundBinding Affinity (Ki)Potential ApplicationReference
High-affinity derivative11 nMPET Imaging for Alzheimer's

作用机制

The mechanism of action of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets:

相似化合物的比较

Substituent Effects at the 6-Position

The 6-position of the imidazo[1,2-b]pyridazine scaffold is critical for modulating target affinity and selectivity. Key comparisons include:

Substituent Biological Activity Key Findings Reference
6-(2,2-Difluoroethoxy) IKKβ inhibition, TNFα suppression Enhances kinase selectivity and cellular activity; fluorination improves metabolic stability.
6-(Methylthio) Aβ plaque binding (Ki = 11.0 nM) High affinity for Alzheimer’s β-amyloid aggregates; potential PET tracer development.
6-Pyrrolidin-1-yl Antiproliferative effects Inhibits PAR2, MAPK, and cAMP pathways; reduces cancer cell proliferation.
6-Anilino Tyk2 JH2 inhibition Poor metabolic stability; replaced with 2-oxo-dihydropyridinyl for improved pharmacokinetics.
6-(3-Methylsulfinylphenyl) Antiplasmodial activity Synthesized via Suzuki coupling; moderate potency against Plasmodium falciparum.

Key Observations :

  • Fluorinated substituents (e.g., 2,2-difluoroethoxy) enhance metabolic stability and target engagement due to reduced oxidative metabolism and increased lipophilicity .
  • Sulfur-containing groups (e.g., methylthio) improve binding to hydrophobic pockets, as seen in Aβ plaque targeting .
  • Bulky aromatic substituents (e.g., 3-methylsulfinylphenyl) may introduce steric hindrance, limiting potency in certain kinase targets .
Substituent Effects at the 3-Position

Modifications at the 3-position further fine-tune activity:

Substituent Biological Activity Key Findings Reference
3-(Trifluoromethoxyphenyl) DYRK1A inhibition (IC50 < 10 nM) Optimal substituent placement avoids steric clashes with kinase hinge regions.
3-Pyridinyl FLT3-ITD kinase inhibition Aliphatic groups improve solubility; aromatic groups enhance target affinity.
3-Methoxy Benzodiazepine receptor binding (IC50 = 0.3 nM) Methoxy group enhances CNS penetration and receptor affinity.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy) improve hinge-binding interactions in kinases .
  • Heteroaromatic substituents (e.g., pyridinyl) balance solubility and potency in FLT3-ITD inhibition .
Physicochemical Properties

The 2,2-difluoroethoxy group contributes to distinct physicochemical profiles:

Property 6-(2,2-Difluoroethoxy) 6-(Methylthio) 6-Pyrrolidin-1-yl
LogP ~2.1 (estimated) ~1.8 ~1.5
Hydrogen Bond Acceptors 3 2 3
Topological Polar Surface Area 33.4 Ų 45.2 Ų 33.4 Ų

Key Observations :

  • Similar polar surface areas suggest comparable solubility profiles across derivatives .

生物活性

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class of heterocycles, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of this compound typically involves nucleophilic substitution reactions that modify the imidazo[1,2-b]pyridazine core. The difluoroethoxy group at the 6-position enhances solubility and may influence the compound's interaction with biological targets.

Research has shown that imidazo[1,2-b]pyridazines can exhibit significant binding affinities for various biological targets. For instance, derivatives have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease. Compounds in this class have demonstrated Ki values ranging from 11.0 nM to over 1000 nM in binding assays with synthetic aggregates of Aβ1−40 .

The mechanism of action often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For example, some derivatives act as phosphodiesterase inhibitors, which play a crucial role in signal transduction pathways .

Case Studies

Several studies have highlighted the biological activities of imidazo[1,2-b]pyridazine derivatives:

  • Anticancer Activity : A study reported that certain imidazo[1,2-b]pyridazines exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : Other derivatives have shown promise as antimicrobial agents against pathogens like Leishmania donovani and Trypanosoma brucei, with EC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The SAR studies on imidazo[1,2-b]pyridazines reveal that modifications at the 6-position significantly affect biological activity. For example:

  • Substituents : The introduction of different substituents at the 6-position alters lipophilicity and binding affinity.
  • Amino Group Variations : Tertiary amino groups generally exhibit higher affinities compared to secondary or primary analogs .

Data Summary

The following table summarizes key findings related to the biological activities and binding affinities of various imidazo[1,2-b]pyridazine derivatives:

CompoundTargetBinding Affinity (Ki/EC50)Activity Type
6-(Methylthio)imidazo[1,2-b]pyridazineAβ Plaques11.0 nMImaging Agent
6-(Difluoroethoxy)imidazo[1,2-b]pyridazinePhosphodiesterase 10ANot specifiedEnzyme Inhibition
6-Chloro-3-nitroimidazo[1,2-b]pyridazineLeishmania spp.EC50 = 0.38 µMAntimicrobial
3-Amino-6-fluoropyridazineCancer Cell LinesVariableAnticancer

常见问题

Q. What are the common synthetic routes for preparing 6-substituted imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer: A widely used approach involves cyclocondensation reactions between 3-aminopyridazine derivatives and α-haloketones. For example, 6-chloroimidazo[1,2-b]pyridazine can be synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane . Subsequent functionalization (e.g., nitration, sulfonation) enables the introduction of diverse substituents. Alternatively, Pd-catalyzed direct C-H arylation at the C3 position of imidazo[1,2-b]pyridazine has been reported using aryl bromides/chlorides and catalytic Pd(OAc)₂/XPhos in pentan-1-ol at 110°C .

Q. How can the regioselectivity of functionalization on the imidazo[1,2-b]pyridazine core be controlled?

  • Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For instance, direct C3-arylation via Pd catalysis favors the C3 position due to its higher electron density. However, attempts to functionalize the C2 position may require pre-installed directing groups or brominated intermediates. A two-step approach involving Suzuki-Miyaura coupling with 2-bromo-3-arylimidazo[1,2-b]pyridazine intermediates (prepared via bromination) achieves C2 functionalization in >85% yields .

Q. What analytical techniques are critical for characterizing imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent patterns and confirms regiochemistry. For example, diagnostic aromatic proton signals in 6-chloro derivatives appear as doublets at δ 7.5–8.5 ppm .
  • Mass spectrometry (EI+/ESI+) verifies molecular weight and fragmentation patterns (e.g., exact mass for 6-(3,4-difluorophenyl) derivatives: m/z 308.0874 ).
  • X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for imidazo[1,2-a]pyrimidine analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors?

  • Methodological Answer: Iterative SAR studies on the imidazo[1,2-b]pyridazine (IZP) scaffold for TYK2 inhibition reveal that:
  • C6 substituents (e.g., 2,2-difluoroethoxy) enhance binding to the JH2 pseudokinase domain by forming hydrophobic interactions .
  • C3 aryl groups (e.g., 4-fluorophenyl) improve selectivity over JAK1/JAK2 .
  • C2 modifications (e.g., methoxybenzylamino) increase CNS permeability, as shown in diazepam displacement assays (IC₅₀ <2 nM) .

Q. What strategies address contradictory results in direct arylation vs. cross-coupling approaches?

  • Methodological Answer: When Pd-catalyzed direct C-H arylation fails (e.g., due to steric hindrance or electron-deficient aryl partners), a two-step Suzuki-Miyaura coupling is preferred. For example, 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine could not undergo direct C2 arylation but was successfully functionalized via a brominated intermediate and phenylboronic acid (89% yield) . Solvent optimization (e.g., DMA vs. pentan-1-ol) and TOF (turnover frequency) analysis further refine reaction efficiency .

Q. How are imidazo[1,2-b]pyridazine derivatives evaluated for antiplasmodial activity?

  • Methodological Answer:
  • In vitro antiplasmodial assays against Plasmodium falciparum (e.g., 3D7 strain) measure IC₅₀ values via SYBR Green fluorescence.
  • hERG inhibition profiling ensures cardiac safety; derivatives with logD <3 and polar groups (e.g., methylsulfinyl) reduce hERG binding .
  • Solubility optimization involves introducing ionizable groups (e.g., pyridinyl) or using co-solvents like PEG-400 .

Q. What role do chalcogen bonds play in the biological activity of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer: N⋯S chalcogen bonds stabilize bioactive conformations. For instance, 6-(thiophen-2-yl) derivatives exhibit enhanced antiviral activity due to sulfur-mediated interactions with target proteins. This was confirmed via X-ray analysis and DFT calculations .

Data Analysis & Troubleshooting

Q. How to resolve discrepancies in biological assay data for CNS-active derivatives?

  • Methodological Answer:
  • Radioligand displacement assays (e.g., ³H-diazepam binding to rat brain membranes) require strict control of GABA concentrations (100 µM) to avoid false negatives .
  • Metabolite stability testing (e.g., microsomal incubation) identifies compounds prone to rapid degradation, which may explain inconsistent IC₅₀ values .

Q. Why do some synthetic routes yield low purity, and how is this addressed?

  • Methodological Answer:
  • Flash chromatography (silica gel, pentane/Et₂O gradients) purifies nitro-substituted derivatives contaminated with Pd residues .
  • Recrystallization in DCM/MeOH (98:2) improves purity of 6-aryl analogs to >95% .

Therapeutic Potential & Mechanisms

Q. What mechanistic insights explain the allosteric inhibition of TYK2 by imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer:
    Binding to the JH2 pseudokinase domain stabilizes TYK2 in an inactive conformation, preventing IL-12/IL-23/IFN signaling. Cryo-EM studies and mutagenesis (e.g., Arg738Ala) validate this mechanism. Compounds like BMS-066 show >100-fold selectivity over JH1 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。